molecular formula C10H17NO2 B2493974 N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide CAS No. 1286713-27-6

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide

Cat. No. B2493974
CAS RN: 1286713-27-6
M. Wt: 183.251
InChI Key: ZSMWYHWGGMVVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of cyclopropane-containing compounds often involves innovative methods to incorporate the cyclopropane ring into the molecular structure due to its strain and unique reactivity. For instance, the asymmetric catalytic cyclopropenation process has been utilized to create cis-disubstituted cyclopropanes, which are precursors to compounds like N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide. This method demonstrates high enantiomeric excess and yields, providing a foundation for further modifications and functionalizations of the cyclopropane core (Imogaı̈ et al., 1998).

Molecular Structure Analysis

Crystallography plays a crucial role in understanding the molecular structure of cyclopropane derivatives. For example, the crystal structure of related cyclopropane derivatives has been determined, revealing significant insights into their stereochemistry and molecular conformations. These studies provide a basis for understanding the molecular structure of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide and how its structure impacts its chemical behavior and potential applications (Lu et al., 2021).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(13,8-4-5-8)6-11-9(12)7-2-3-7/h7-8,13H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMWYHWGGMVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide

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